

# Recoflavone transcription factor RelB modulation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

[Get Quote](#)

## Mechanism of Action and RelB Modulation

**Recoflavone's** core mechanism involves the inhibition of the **NF- $\kappa$ B signaling pathway** [1]. It is identified as a modulator of several key proteins within this pathway, including **Transcription factor RelB** [2].

- **NF- $\kappa$ B Pathway Context:** The NF- $\kappa$ B family of transcription factors, including RelB, p65 (RelA), c-Rel, p105, and p52, plays a central role in regulating immune and inflammatory responses [3] [4] [5]. In unstimulated cells, NF- $\kappa$ B complexes are typically held inactive in the cytoplasm by inhibitory proteins (I $\kappa$ B). Upon cellular stimulation, I $\kappa$ B is degraded, allowing NF- $\kappa$ B dimers to translocate to the nucleus and activate target genes [4].
- **RelB's Unique Role:** RelB differs from other NF- $\kappa$ B members. It functions primarily as a heterodimer with p50 or p52 and is often associated with constitutive NF- $\kappa$ B activity in lymphoid tissues and dendritic cell development [3] [5]. Notably, research has also revealed that **RelB can act as a transcriptional suppressor in certain cell types like fibroblasts**, helping to limit the expression of pro-inflammatory cytokines [3].
- **Recoflavone's Action:** By modulating RelB and other NF- $\kappa$ B components, **Recoflavone** inhibits the activation of this pro-inflammatory pathway [2] [1]. The diagram below illustrates the logical relationship of **Recoflavone's** mechanism within the NF- $\kappa$ B pathway.



[Click to download full resolution via product page](#)

**Recoflavone** inhibits NF-κB signaling and modulates RelB to suppress pro-inflammatory gene transcription.

## Experimental Data and Protocols

The biological effects of **Recoflavone** have been demonstrated in both *in vitro* and *in vivo* models. The table below summarizes key findings and the associated experimental methodologies.

| Model System | Treatment & Dosing | Key Findings / Outcomes | Experimental Methodology & Analysis |
|--------------|--------------------|-------------------------|-------------------------------------|
|--------------|--------------------|-------------------------|-------------------------------------|

| **Human Conjunctival Epithelial Cells (*In Vitro*)** [1] | • 200  $\mu$ M **Recoflavone** • 24 hours incubation | • Significantly increased production of mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16. | **Protocol:** Cell culture, treatment, and subsequent analysis of mucin production. **Analysis:** Likely quantitative PCR (qPCR) for mRNA and/or immunoassays (e.g., ELISA) for protein levels. | | **Rabbit Dry Eye Model (*In Vivo*)** [1] | • 3% **Recoflavone** • Eye drops, single dose | • Significantly reduced corneal damage. • Decreased methylene blue permeability in the cornea. | **Protocol:** Desiccation-induced dry eye created by keeping eyes open with a speculum for 2 hours. Treatment applied thereafter. **Analysis:** Assessment of corneal damage via methylene blue permeability test. | | **Rat Intestinal Injury Model (*In Vivo*)** [1] | • 30 mg/kg • Oral administration, every 12 hours for 3 days | • Increased ERK protein expression. • Significantly lowered intestinal permeability. | **Protocol:** Intestinal injury induced by administration of Indomethacin. **Analysis:** Measurement of intestinal permeability; Western blot analysis for ERK expression; histological scoring for inflammation and lesions. | | **Mouse Colitis- Associated Cancer Model (*In Vivo*)** [1] | • 30 mg/kg • Oral gavage, twice daily from day 7 to 63 | • Reduced number of colon tumors. • Ameliorated weight loss and colon shortening. • Enhanced apoptosis, inhibited proliferation (Ki-67), and suppressed COX-2 and phospho-IKK $\alpha$ . | **Protocol:** Cancer induced by AOM (azoxymethane) and DSS (dextran sodium sulfate). **Analysis:** Tumor counting; measurement of colon length; immunohistochemistry/ Western blot for Ki-67, COX-2, p-IKK $\alpha$ ; TUNEL assay for apoptosis. |

## Clinical Development Overview

**Recoflavone** has been evaluated in several clinical trials for different indications [2] [6].

- It has reached **Phase III clinical trials for the treatment of Gastritis** [6].
- For **Dry Eye Syndrome (DES)**, it has been studied in **Phase II trials**, and as of April 2024, further Phase II trials were being planned [2] [6].

- Development for inflammatory bowel diseases, including **Crohn's disease and Ulcerative colitis, has been discontinued** [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Recoflavone (DA-6034 free acid) | Eupatilin Derivative [medchemexpress.com]
2. : Uses, Interactions, Mechanism of... | DrugBank Online Recoflavone [go.drugbank.com]
3. of IκBα Stability as a Mechanism of RelB ... Modulation Transcription [pmc.ncbi.nlm.nih.gov]
4. Nuclear factor NF-kappa-B p105 subunit [go.drugbank.com]
5. sciencedirect.com/topics/immunology-and-microbiology/ transcription ... [sciencedirect.com]
6. Recoflavone - Dong-A ST - AdisInsight - Springer [adisinsight.springer.com]

To cite this document: Smolecule. [Recoflavone transcription factor RelB modulation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541159#recoflavone-transcription-factor-relb-modulation>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)